Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP

Glycosidase assay Enzyme kinetics Anomeric specificity

This β-pNP trisaccharide is strictly defined for ST6GalNAc family enzyme characterization and sialidase specificity studies. Its precise α2-6 sialic acid branching and β-anomeric pNP configuration are essential for valid kinetic measurements at 405 nm—generic α-pNP or α2-3 variants are not substitutable. Ensure assay integrity with this exact structure.

Molecular Formula C31H45N3O21
Molecular Weight 795.7 g/mol
CAS No. 1984814-42-7
Cat. No. B1494102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP
CAS1984814-42-7
Molecular FormulaC31H45N3O21
Molecular Weight795.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,31+/m0/s1
InChIKeyOQZSJFGKSKBLDR-CHTWOQIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galβ(1-3)[Neu5Acα(2-6)]GalNAc-β-pNP (CAS 1984814-42-7) Procurement Specifications and Compound Identity


Galβ(1-3)[Neu5Acα(2-6)]GalNAc-β-pNP (CAS 1984814-42-7) is a synthetic trisaccharide derivative representing the sialyl T-antigen core structure, consisting of a terminal galactose β(1-3)-linked to N-acetylgalactosamine with an α(2-6)-linked N-acetylneuraminic acid (sialic acid) branch, conjugated to a para-nitrophenyl (pNP) chromogenic reporter at the β-anomeric position of GalNAc [1]. This compound serves as a defined molecular probe in glycobiology research, particularly for characterizing α-N-acetylgalactosaminide α2,6-sialyltransferase (ST6GalNAc) enzyme activity and studying mucin-type O-glycan biosynthesis . The pNP moiety enables colorimetric or spectrophotometric detection upon enzymatic cleavage (λ = 405 nm), facilitating quantitative kinetic measurements without requiring radioactive or fluorescent labeling [2].

Why Galβ(1-3)[Neu5Acα(2-6)]GalNAc-β-pNP Cannot Be Substituted with Structurally Similar pNP-Glycosides


Generic substitution of pNP-labeled glycosides in glycobiology assays is precluded by strict enzyme recognition requirements for specific linkage stereochemistry (α vs. β anomeric configuration), precise carbohydrate branching topology (α2-6 vs. α2-3 sialic acid linkage), and monosaccharide composition (Galβ1-3GalNAc core vs. GlcNAc-containing variants) [1]. The ST6GalNAc family of sialyltransferases exhibits stringent acceptor specificity, with ST6GalNAc-I preferentially utilizing Neu5Acα2-6GalNAc (sialyl-Tn antigen) while ST6GalNAc-II, -III, and -IV recognize the disialylated Neu5Acα2-3Galβ1-3GalNAc structure [2]. The β-pNP anomeric configuration in CAS 1984814-42-7 further distinguishes it from the α-pNP analog (CAS 1316822-90-8), which may exhibit differential reactivity with specific glycosidases or lectins and altered solubility characteristics . These molecular determinants collectively render substitution scientifically invalid for experiments requiring precise structural mimicry of O-linked mucin-type glycan epitopes [3].

Galβ(1-3)[Neu5Acα(2-6)]GalNAc-β-pNP (1984814-42-7): Quantitative Differentiation Evidence for Procurement Decisions


Anomeric Configuration Differentiation: β-pNP (1984814-42-7) vs. α-pNP (1316822-90-8) for Glycosidase Substrate Selection

Galβ(1-3)[Neu5Acα(2-6)]GalNAc-β-pNP (CAS 1984814-42-7) and its α-anomer counterpart (CAS 1316822-90-8) represent distinct procurement entities with non-interchangeable anomeric configurations at the reducing-end GalNAc-pNP linkage. The β-pNP linkage in 1984814-42-7 serves as a substrate for β-specific exoglycosidases, whereas the α-pNP configuration (1316822-90-8) exhibits differential hydrolysis kinetics with distinct glycosidase families [1]. This stereochemical distinction is absolute; the two compounds cannot be used interchangeably in assays requiring anomer-specific enzyme characterization .

Glycosidase assay Enzyme kinetics Anomeric specificity Chromogenic substrate

Sialyltransferase Substrate Class Differentiation: ST6GalNAc Family Acceptor Specificity Profiling

The sialyl T-antigen core structure represented by Galβ(1-3)[Neu5Acα(2-6)]GalNAc-β-pNP serves as a defined substrate probe for α-N-acetylgalactosaminide α2,6-sialyltransferase (ST6GalNAc) family enzymes. Class-level analysis of ST6GalNAc isoforms reveals differential acceptor preferences: ST6GalNAc-I exhibits activity toward Neu5Acα2-6GalNAc (sialyl-Tn) structures, while ST6GalNAc-II, -III, -IV, -V, and -VI show varying degrees of activity toward Neu5Acα2-3Galβ1-3GalNAc (monosialyl T-antigen) and Neu5Acα2-3Galβ1-3(Neu5Acα2-6)GalNAc (disialyl T-antigen) substrates [1]. This compound's specific branching topology (α2,6-Neu5Ac on the GalNAc core with β1,3-linked terminal Gal) positions it as a mechanistic probe for isoform-specific activity profiling [2].

Sialyltransferase assay ST6GalNAc O-glycan biosynthesis Enzyme specificity

Commercial Purity Specification Differentiation: HPLC-Verified ≥97.0% vs. 95% Grade Options

Galβ(1-3)[Neu5Acα(2-6)]GalNAc-β-pNP (CAS 1984814-42-7) is commercially available with HPLC-verified purity specifications of ≥97.0% from primary vendors including TCI (Product G0345) and Chem-Impex (Catalog 42346) [1]. Alternative sourcing options offer 95% purity grade material (AKSci Catalog 5006ED), representing a 2.0 percentage point differential in minimum purity specification . This purity differential may impact assay reproducibility in quantitative enzyme kinetic studies where trace carbohydrate impurities can function as competing substrates or inhibitors .

Analytical chemistry Quality control Procurement specification HPLC purity

Storage Condition Requirements: Frozen Storage (<0°C) as Procurement Decision Factor

Galβ(1-3)[Neu5Acα(2-6)]GalNAc-β-pNP (CAS 1984814-42-7) requires frozen storage conditions (<0°C or ≤-4°C depending on vendor specification), distinguishing it from more stable, less complex pNP-glycosides that may tolerate refrigerated (2-8°C) or ambient storage [1]. TCI specifies frozen storage (<0°C) with avoidance of heat exposure, while Chem-Impex requires ≤-4°C storage conditions . This thermal sensitivity stems from the labile sialic acid α-ketosidic linkage, which is susceptible to acid-catalyzed hydrolysis and anomerization at elevated temperatures .

Compound stability Storage conditions Laboratory logistics Procurement planning

Molecular Target Distinction: Sialyl T-Antigen Epitope vs. Sialyl-Tn and Asialo Analogs

The trisaccharide structure Galβ(1-3)[Neu5Acα(2-6)]GalNAc (molecular weight 795.70 g/mol) represents the sialyl T-antigen core epitope, a critical O-linked mucin-type glycan structure distinct from the simpler sialyl-Tn antigen (Neu5Acα2-6GalNAc, lacking the terminal Gal branch) and the asialo T-antigen (Galβ1-3GalNAc, lacking the Neu5Ac residue) [1]. The KEGG Glycan database identifies the extended disialylated tetrasaccharide Neu5Acα2-3Galβ1-3(Neu5Acα2-6)GalNAc (G00027) as a distinct epitope recognized by different antibodies and ligands compared to the monosialyl core structure [2]. The presence of the terminal β1,3-linked galactose residue in 1984814-42-7 is essential for recognition by galactose-specific lectins (e.g., peanut agglutinin, Ricinus communis agglutinin) in competitive binding assays .

O-glycan epitope Mucin-type glycosylation Cancer biomarker Lectin binding

Galβ(1-3)[Neu5Acα(2-6)]GalNAc-β-pNP (1984814-42-7): Validated Research Applications Based on Structural Specificity Evidence


ST6GalNAc Sialyltransferase Activity Assays and Isoform Profiling

Use CAS 1984814-42-7 as a defined chromogenic acceptor substrate for characterizing α-N-acetylgalactosaminide α2,6-sialyltransferase (ST6GalNAc family, EC 2.4.3.3) activity in recombinant enzyme preparations or tissue lysates. The β-pNP reporter enables continuous spectrophotometric monitoring at 405 nm upon sialidase-coupled or phosphatase-coupled detection . The compound's specific sialyl T-antigen core structure (Galβ1-3[Neu5Acα2-6]GalNAc) provides isoform-specific activity information, as ST6GalNAc-II, -III, and -IV isoforms exhibit differential activity toward monosialylated versus disialylated T-antigen substrates [1].

Sialidase (Neuraminidase) Substrate Specificity and Inhibitor Screening

Employ Galβ(1-3)[Neu5Acα(2-6)]GalNAc-β-pNP as a substrate to assess sialidase cleavage preference for α2,6-linked sialic acid in the context of branched O-glycan structures. The pNP chromophore permits quantitative kinetic analysis of sialidase activity toward the α2,6-Neu5Ac linkage . This application is particularly relevant for characterizing viral, bacterial, and mammalian sialidases where linkage-specific cleavage (α2,3 vs. α2,6 vs. α2,8) and tolerance for underlying core structures (GalNAc vs. Gal) are critical parameters for inhibitor development and enzyme mechanism studies .

Lectin Binding Competition Assays for Sialyl T-Antigen Recognition

Utilize Galβ(1-3)[Neu5Acα(2-6)]GalNAc-β-pNP as a soluble competitor in lectin binding assays to quantify the contribution of the sialyl T-antigen epitope to glycan-protein recognition. The defined trisaccharide structure enables precise determination of binding constants (IC50 values) for galactose-specific lectins (e.g., peanut agglutinin, Ricinus communis agglutinin) and sialic acid-binding lectins (Siglecs) that recognize sialylated O-glycan motifs . The β-pNP moiety facilitates quantification via absorbance without interfering with lectin-carbohydrate interactions at concentrations typical of competition assays (μM to mM range) [1].

Mucin-Type O-Glycan Biosynthesis Pathway Analysis

Deploy Galβ(1-3)[Neu5Acα(2-6)]GalNAc-β-pNP as a defined intermediate standard or substrate probe for studying sequential glycosylation steps in mucin-type O-glycan biosynthesis. The compound represents the sialylated product of ST6GalNAc activity acting on Galβ1-3GalNAc (core 1 / T-antigen) acceptors and serves as a substrate for downstream processing enzymes or as a standard for HPLC-based glycan profiling . This application supports research in cancer glycobiology where altered sialyl T-antigen expression correlates with tumor progression and metastatic potential .

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